WJ35435 WJ35435 WJ35435 is a dual inhibitor of histone deacetylase and topoisomerase I.
Brand Name: Vulcanchem
CAS No.: 1620054-84-3
VCID: VC0547178
InChI: InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24)
SMILES: O=C(C1=CC=CC2=CC3=CC=CC=C3N=C12)NCCCCCC(NO)=O
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4

WJ35435

CAS No.: 1620054-84-3

Cat. No.: VC0547178

Molecular Formula: C20H21N3O3

Molecular Weight: 351.4

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

WJ35435 - 1620054-84-3

Specification

CAS No. 1620054-84-3
Molecular Formula C20H21N3O3
Molecular Weight 351.4
IUPAC Name Acridine-4-carboxylic acid (5-hydroxycarbamoyl-pentyl)-amide
Standard InChI InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24)
Standard InChI Key IQSOIKNMFKWXSR-UHFFFAOYSA-N
SMILES O=C(C1=CC=CC2=CC3=CC=CC=C3N=C12)NCCCCCC(NO)=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

WJ35435 is an aliphatic-chain hydroxamate created through the hybridization of SAHA (a HDAC inhibitor) scaffold and DACA (a Topo inhibitor) moiety. This small molecule has a molecular formula of C20H21N3O3 with a molecular weight of 351.4 Daltons and is identified by CAS number 1620054-84-3 . The compound was specifically designed to incorporate key structural elements from both parent compounds to enable dual-targeting capability. The hydroxamic acid functional group, characteristic of many HDAC inhibitors, serves as the zinc-binding group essential for HDAC inhibition. The acridine scaffold, derived from DACA, provides the topoisomerase inhibitory activity through DNA intercalation properties. This rational design approach enables WJ35435 to overcome the pharmacokinetic challenges often encountered when administering combination therapies separately.

Mechanism of Action

WJ35435 functions through a dual inhibitory mechanism targeting two critical enzymes involved in cancer progression: histone deacetylases and topoisomerase I. By inhibiting HDACs, particularly HDAC1 and HDAC6, WJ35435 prevents the deacetylation of histones, leading to hyperacetylation and subsequent alteration of gene expression patterns that can restore tumor suppressor gene function and induce cell cycle arrest . Simultaneously, its topoisomerase I inhibitory activity disrupts DNA replication and transcription by preventing the relaxation of supercoiled DNA, a critical step in these processes . This dual mechanism results in profound DNA damage and causes cell cycle arrest at both G1 and G2 phases, effectively blocking multiple pathways necessary for cancer cell proliferation .

HDAC Inhibitory Activity

WJ35435 demonstrates potent inhibitory activity against multiple HDAC isoforms, with particularly strong effects against HDAC1 (IC50 = 16.6 nM) and HDAC6 (IC50 = 2.2 nM) . This nanomolar potency exceeds that of its parent compound SAHA, making it a more effective HDAC inhibitor . The enhanced HDAC inhibitory activity can be attributed to the carefully designed structure that optimizes interaction with the HDAC enzyme active site. The hydroxamic acid group of WJ35435 effectively chelates the zinc ion at the bottom of the HDAC catalytic pocket, a critical interaction for HDAC inhibition . This potent HDAC inhibition leads to increased histone acetylation, altered gene expression, and ultimately contributes to the compound's anticancer effects through multiple epigenetic mechanisms.

Topoisomerase I Inhibitory Activity

Pharmacological Activities

WJ35435 exhibits remarkable pharmacological activities across multiple cancer models, with its most notable effects observed in hormone-refractory metastatic prostate cancers. The compound demonstrates superior antiproliferative activity compared to either SAHA or DACA alone against prostate cancer cell lines PC-3 (IC50 = 0.31 μM) and DU-145 (IC50 = 0.16 μM) . This enhanced potency stems from the synergistic effect of simultaneously targeting both HDAC and topoisomerase I, creating multiple points of intervention in cancer cell survival pathways. The compound's ability to induce profound DNA damage while also modulating epigenetic mechanisms creates a powerful anticancer effect that overcomes the limitations of single-target approaches .

Antiproliferative Activity

The antiproliferative effects of WJ35435 have been extensively documented across various solid tumor cell lines, with particularly strong activity against prostate cancer cells. In human hormone-refractory metastatic prostate cancer cell lines, WJ35435 demonstrated IC50 values in the submicromolar range, indicating potent growth inhibitory effects . Importantly, WJ35435 showed good selectivity for malignant over benign prostate cells, suggesting a potential therapeutic window for clinical applications . This selective activity against malignant cells is a critical advantage for potential therapeutic development, as it suggests the possibility of achieving anticancer effects while minimizing toxicity to normal tissues. The compound's ability to arrest cell cycle progression at both G1 and G2 phases contributes significantly to its antiproliferative activity .

Pro-apoptotic Effects

WJ35435 effectively induces apoptosis in cancer cells through multiple mechanisms resulting from its dual inhibitory activity. By inhibiting HDACs, the compound promotes the expression of pro-apoptotic genes while downregulating anti-apoptotic factors, shifting the balance toward cell death . Additionally, the DNA damage resulting from topoisomerase I inhibition triggers apoptotic pathways through p53-dependent and independent mechanisms . This multi-faceted approach to inducing apoptosis may help overcome the apoptosis resistance commonly observed in advanced cancers. The compound's ability to simultaneously target multiple pathways critical for cancer cell survival represents a significant advantage over single-target therapies that may be subject to resistance mechanisms.

In Vitro and In Vivo Studies

In Vitro Efficacy

In vitro studies have demonstrated the superior efficacy of WJ35435 compared to its parent compounds against various cancer cell lines. The compound exhibits particularly potent activity against hormone-refractory metastatic prostate cancer cell lines PC-3 and DU-145, with IC50 values of 0.31 μM and 0.16 μM, respectively . These values indicate substantially stronger growth inhibition than either SAHA or DACA administered individually. Enzyme inhibition assays confirmed the dual-targeting mechanism, with WJ35435 showing potent inhibition of HDAC1 (IC50 = 16.6 nM) and HDAC6 (IC50 = 2.2 nM) at nanomolar concentrations . Additionally, cell-based assays confirmed the compound's ability to induce DNA damage, cell cycle arrest, and apoptosis through its dual HDAC and topoisomerase I inhibitory activities .

Structure-Activity Relationship and Optimization

The development of WJ35435 represents a successful application of rational drug design principles, where structural elements from two distinct inhibitors were strategically combined to create a dual-targeting molecule. While WJ35435 shows improved activity compared to its parent compounds, there remains potential for further optimization to enhance its pharmacological profile . Current research efforts are focused on modifying specific positions of the WJ35435 scaffold based on molecular docking results to enhance its anti-Topo I activity, which is currently moderate compared to dedicated Topo I inhibitors like camptothecin . These structural optimization efforts aim to maintain the potent HDAC inhibitory activity while improving topoisomerase targeting, potentially resulting in compounds with even greater anticancer efficacy.

Key Structural Features

The efficacy of WJ35435 depends on several key structural features that enable its dual inhibitory activity. The hydroxamic acid group serves as the zinc-binding group essential for HDAC inhibition, while the acridine scaffold provides the DNA-intercalating properties necessary for topoisomerase inhibition . The linker connecting these two pharmacophores plays a critical role in allowing both functional groups to interact with their respective targets simultaneously. Structure-activity relationship studies on similar dual HDAC/Topo inhibitors have demonstrated that the length and flexibility of this linker can significantly impact activity, with longer, more flexible linkers generally providing better dual-targeting capacity . These structural insights provide valuable guidance for future optimization efforts aimed at enhancing the compound's pharmacological profile.

Comparison with Other Dual HDAC/Topoisomerase Inhibitors

WJ35435 belongs to an emerging class of dual HDAC/topoisomerase inhibitors that aim to overcome the limitations of single-target therapies. Other notable compounds in this class include hybrid molecules combining podophyllotoxin derivatives with HDAC inhibitors (compound 3), which showed potent HDAC inhibition against HDAC1 (IC50 = 11 nM), HDAC3 (IC50 = 9.6 nM), and HDAC6 (IC50 = 5.6 nM) . Another approach involves the hybridization of 3-amino-10-hydroxyevodiamine with SAHA to create triple HDAC/TopI/TopII inhibitors (compound 5) . Among these various dual inhibitors, WJ35435 stands out for its demonstrated efficacy against hormone-refractory metastatic prostate cancers and its favorable selectivity profile for malignant over benign prostate cells .

Advantages of WJ35435

WJ35435 offers several advantages compared to other dual inhibitors and single-target therapies. Unlike combination therapies using separate HDAC and topoisomerase inhibitors, WJ35435 avoids potential pharmacokinetic issues by delivering both inhibitory activities in a single molecule . The compound demonstrates superior anticancer activity against solid tumors compared to SAHA alone, addressing a significant limitation of HDAC inhibitors as monotherapies . Additionally, WJ35435 shows promising selectivity for malignant over benign prostate cells, suggesting a potential therapeutic window for clinical applications . Its ability to induce cell cycle arrest at both G1 and G2 phases provides a more comprehensive cell cycle inhibition than many single-target compounds, potentially reducing the likelihood of resistance development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator